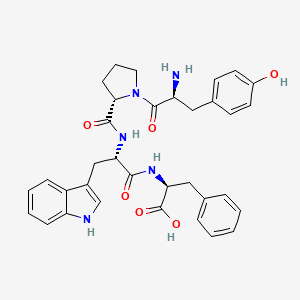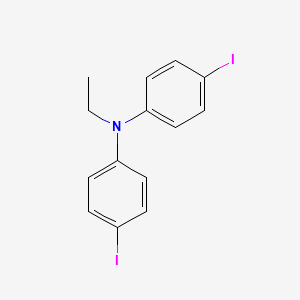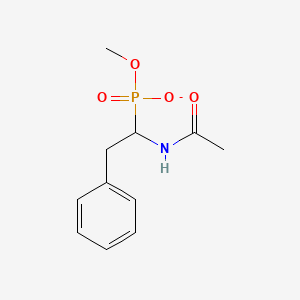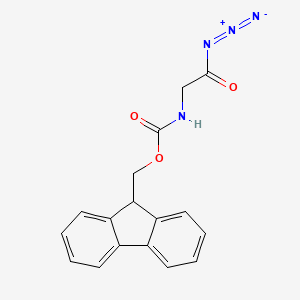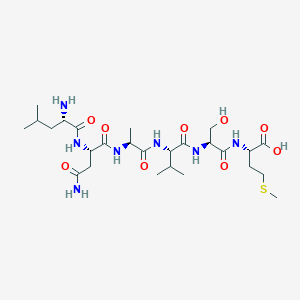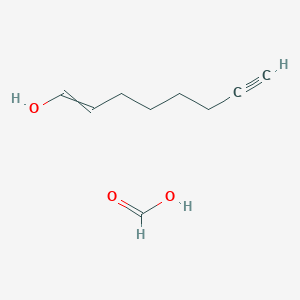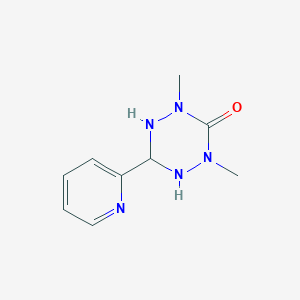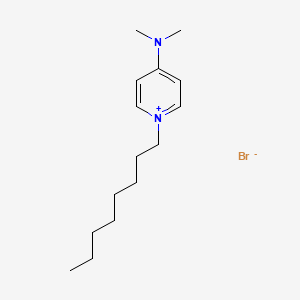
4-(Dimethylamino)-1-octylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-octylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. Its structure consists of a pyridinium ring substituted with a dimethylamino group and an octyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-octylpyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with an octyl halide, such as octyl bromide. The reaction is carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-(Dimethylamino)pyridine+Octyl bromide→4-(Dimethylamino)-1-octylpyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or sodium chloride solutions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Corresponding substituted pyridinium salts.
Scientific Research Applications
4-(Dimethylamino)-1-octylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of membrane transport and as a model compound for studying the interactions of quaternary ammonium salts with biological membranes.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of surfactants and as an additive in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-octylpyridin-1-ium bromide involves its interaction with biological membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets and disrupts the membranes of pathogenic microorganisms.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A precursor to 4-(Dimethylamino)-1-octylpyridin-1-ium bromide, used as a nucleophilic catalyst.
1-Octyl-3-methylimidazolium bromide: Another quaternary ammonium salt with similar applications in phase-transfer catalysis and membrane studies.
Benzalkonium chloride: A widely used antimicrobial agent with a similar quaternary ammonium structure.
Uniqueness
This compound is unique due to its specific combination of a pyridinium ring, a dimethylamino group, and an octyl chain. This structure imparts distinct chemical properties, such as enhanced lipophilicity and membrane-disrupting capabilities, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
356057-05-1 |
|---|---|
Molecular Formula |
C15H27BrN2 |
Molecular Weight |
315.29 g/mol |
IUPAC Name |
N,N-dimethyl-1-octylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C15H27N2.BrH/c1-4-5-6-7-8-9-12-17-13-10-15(11-14-17)16(2)3;/h10-11,13-14H,4-9,12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HZXONIZMTZDSFF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


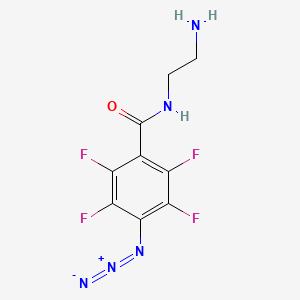
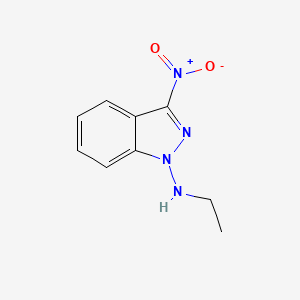
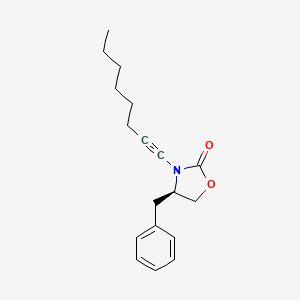
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

